molecular formula C21H15ClN2O2 B3677631 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

Cat. No. B3677631
M. Wt: 362.8 g/mol
InChI Key: OBZDHONTXQDQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide” is a complex organic compound. It contains a benzoxazole ring, which is a fused benzene and oxazole ring, and a chlorophenyl group, which is a phenyl ring with a chlorine atom attached. It also contains an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole ring, the introduction of the chlorophenyl group, and the formation of the amide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazole ring, the chlorophenyl group, and the amide group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Without specific data on this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This is typically assessed through toxicology studies. Without specific data on this compound, it’s not possible to provide detailed information on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c1-13-6-2-3-7-15(13)20(25)23-14-10-11-19-18(12-14)24-21(26-19)16-8-4-5-9-17(16)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZDHONTXQDQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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